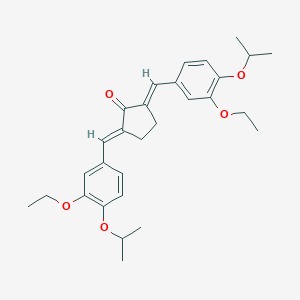![molecular formula C19H19Cl2NO3 B443516 3-[(2,4-DICHLOROPHENOXY)METHYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE](/img/structure/B443516.png)
3-[(2,4-DICHLOROPHENOXY)METHYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,4-DICHLOROPHENOXY)METHYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex molecular structure, which includes a benzamide core linked to a dichlorophenoxy group and a tetrahydrofuran moiety. Its unique structure imparts specific chemical and physical properties, making it valuable in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-DICHLOROPHENOXY)METHYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent to form the 2,4-dichlorophenoxy group.
Attachment of the benzamide core: The dichlorophenoxy intermediate is then reacted with a benzoyl chloride derivative under basic conditions to form the benzamide core.
Introduction of the tetrahydrofuran moiety: The final step involves the reaction of the benzamide intermediate with tetrahydrofuran in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of high-purity reagents, precise control of reaction conditions, and efficient purification methods to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2,4-DICHLOROPHENOXY)METHYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions result in the formation of new compounds with altered functional groups.
Applications De Recherche Scientifique
3-[(2,4-DICHLOROPHENOXY)METHYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[(2,4-DICHLOROPHENOXY)METHYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to target proteins or enzymes, leading to modulation of their activity. This interaction can result in various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(2,4-DICHLOROPHENOXY)METHYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE: shares similarities with other benzamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This compound’s structure allows for targeted interactions with molecular targets, making it valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C19H19Cl2NO3 |
|---|---|
Poids moléculaire |
380.3g/mol |
Nom IUPAC |
3-[(2,4-dichlorophenoxy)methyl]-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H19Cl2NO3/c20-15-6-7-18(17(21)10-15)25-12-13-3-1-4-14(9-13)19(23)22-11-16-5-2-8-24-16/h1,3-4,6-7,9-10,16H,2,5,8,11-12H2,(H,22,23) |
Clé InChI |
ZOHSRCDESNJPSC-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC(=C2)COC3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
C1CC(OC1)CNC(=O)C2=CC=CC(=C2)COC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2-bromophenoxy)methyl]-N-(3,5-dimethylphenyl)furan-2-carboxamide](/img/structure/B443434.png)
![(5E)-2-(4-bromoanilino)-5-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B443436.png)
![Methyl 4-(4-methylphenyl)-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B443438.png)
![Dimethyl 5-[(5-chloro-2-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B443439.png)
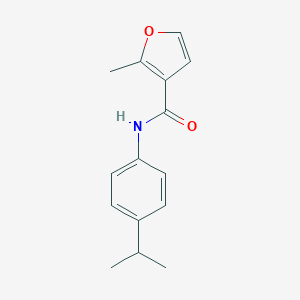
![4-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B443444.png)
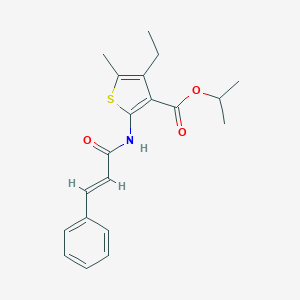
![N-(3-ethylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B443447.png)
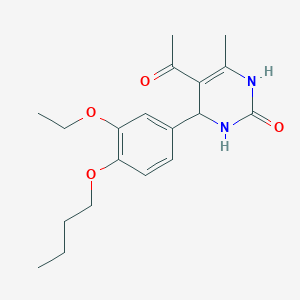
![1-{5-[(4-Ethoxyphenoxy)methyl]-2-furoyl}pyrrolidine](/img/structure/B443449.png)
![N-benzyl-5-[(4-tert-butylphenoxy)methyl]furan-2-carboxamide](/img/structure/B443450.png)
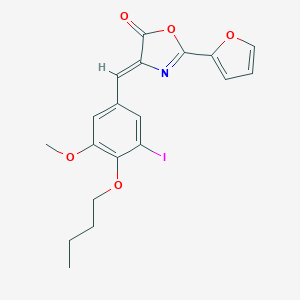
![Diethyl 5-[(3,5-difluorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B443452.png)
